molecular formula C10H19NO2 B13341107 (2R)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid

(2R)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid

Cat. No.: B13341107
M. Wt: 185.26 g/mol
InChI Key: MLDGCEUHSNYVKK-RLKGBJSKSA-N
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Description

(2R)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid: is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with two methyl groups and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of cyclization reactions, often starting from simpler hydrocarbons.

    Substitution with Methyl Groups:

    Introduction of the Amino Acid Moiety: The amino acid moiety is introduced through a series of reactions involving the formation of an amide bond, followed by hydrolysis to yield the final product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of hydroxyl or carbonyl derivatives.

    Reduction: Reduction reactions can be employed to modify the amino acid moiety, potentially converting it into different functional groups.

    Substitution: The compound can participate in substitution reactions, where the amino group can be replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution.

Major Products:

    Oxidation Products: Hydroxylated or carbonyl derivatives.

    Reduction Products: Modified amino acid derivatives.

    Substitution Products: Compounds with different functional groups replacing the amino group.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

    Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, affecting various biochemical pathways.

    Protein Interaction: It can interact with proteins, influencing their structure and function.

Medicine:

    Drug Development: The compound is explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.

Industry:

    Material Science: The compound is used in the development of new materials with unique properties.

    Agriculture: It has applications in the formulation of agrochemicals.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved include modulation of enzyme activity, receptor binding, and signal transduction.

Comparison with Similar Compounds

    (2R)-2-Amino-2-(3,4-dimethylcyclohexyl)propanoic acid: Similar structure with a propanoic acid moiety.

    (2R)-2-Amino-2-(3,4-dimethylcyclohexyl)butanoic acid: Contains a butanoic acid moiety.

Uniqueness:

    Structural Features: The specific arrangement of the cyclohexane ring and the amino acid moiety in (2R)-2-Amino-2-(3,4-dimethylcyclohexyl)acetic acid provides unique chemical and biological properties.

    Reactivity: The compound’s reactivity in various chemical reactions distinguishes it from similar compounds.

    Applications: Its diverse applications in different fields highlight its versatility and importance.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

(2R)-2-amino-2-(3,4-dimethylcyclohexyl)acetic acid

InChI

InChI=1S/C10H19NO2/c1-6-3-4-8(5-7(6)2)9(11)10(12)13/h6-9H,3-5,11H2,1-2H3,(H,12,13)/t6?,7?,8?,9-/m1/s1

InChI Key

MLDGCEUHSNYVKK-RLKGBJSKSA-N

Isomeric SMILES

CC1CCC(CC1C)[C@H](C(=O)O)N

Canonical SMILES

CC1CCC(CC1C)C(C(=O)O)N

Origin of Product

United States

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